Wofapyrin

Description

Properties

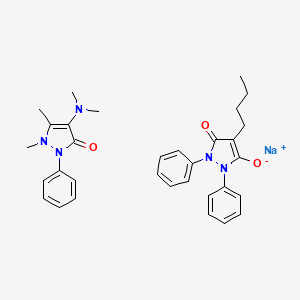

CAS No. |

8066-94-2 |

|---|---|

Molecular Formula |

C32H36N5NaO3 |

Molecular Weight |

561.6 g/mol |

IUPAC Name |

sodium;4-butyl-5-oxo-1,2-diphenylpyrazol-3-olate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C19H20N2O2.C13H17N3O.Na/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h4-13,22H,2-3,14H2,1H3;5-9H,1-4H3;/q;;+1/p-1 |

InChI Key |

WEEYYYSUUWVFOJ-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Wofapyrin; Reopin G; Rheopyrine; |

Origin of Product |

United States |

Foundational & Exploratory

In-vitro-Wirkmechanismus von Wofapyrin: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung des In-vitro-Wirkmechanismus von Wofapyrin, einem Kombinationspräparat, das die Wirkstoffe Metamizol und Phenazon enthält. Der Schwerpunkt liegt auf der Hemmung der Prostaglandinsynthese, einem zentralen Mechanismus für die analgetischen, antipyretischen und entzündungshemmenden Eigenschaften dieser Substanzen.

Zusammenfassung des Wirkmechanismus

This compound entfaltet seine pharmakologische Wirkung primär durch die Hemmung der Cyclooxygenase (COX)-Enzyme, die eine entscheidende Rolle bei der Umwandlung von Arachidonsäure in Prostaglandine spielen. Prostaglandine sind wichtige Mediatoren bei Entzündungsreaktionen, der Schmerzentstehung und der Fieberentwicklung. Die beiden aktiven Komponenten von this compound, Metamizol und Phenazon, greifen an diesem Punkt der Signalkaskade an, weisen jedoch unterschiedliche Profile in ihrer Hemmwirkung auf.

Metamizol wirkt als nicht-steroidales Antirheumatikum (NSAR) und hemmt sowohl COX-1 als auch COX-2. In-vitro-Studien deuten darauf hin, dass seine Hemmwirkung auf COX-2 in intakten Zellen ausgeprägter sein könnte, was zu seinen starken analgetischen und antipyretischen Effekten bei gleichzeitig geringerer gastrointestinaler Toxizität im Vergleich zu anderen NSAR beitragen kann.[1] Die Wirkung von Metamizol wird hauptsächlich über seine aktiven Metaboliten, insbesondere 4-Methylaminoantipyrin (MAA) und 4-Aminoantipyrin (AA), vermittelt. Es gibt Hinweise darauf, dass diese Metaboliten nicht nur klassische COX-Inhibitoren sind, sondern auch die Prostaglandinsynthese umleiten können, was einen alternativen Wirkmechanismus nahelegt.

Phenazon , auch bekannt als Antipyrin, wird ebenfalls als NSAR klassifiziert und wirkt als nicht-selektiver Inhibitor von COX-1 und COX-2. Durch die Blockade beider Isoformen reduziert es die Produktion von Prostaglandinen im gesamten Körper.

Die Kombination beider Wirkstoffe in this compound zielt darauf ab, eine synergistische oder additive analgetische und antipyretische Wirkung zu erzielen.

Quantitative Daten zur COX-Hemmung

Die Potenz eines NSAR wird häufig durch seinen IC50-Wert ausgedrückt, der die Konzentration des Wirkstoffs angibt, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen. Die folgende Tabelle fasst die verfügbaren In-vitro-Daten für Metamizol zusammen. Für Phenazon konnten in den untersuchten Quellen keine spezifischen IC50-Werte für die COX-Hemmung identifiziert werden; es wird allgemein als nicht-selektiver COX-Inhibitor beschrieben.

| Wirkstoff | Zielenzym | Experimentelles System | IC50-Wert |

| Metamizol | COX-1 (gereinigt) | Enzym-Assay | ~150 µg/ml |

| Metamizol | COX-2 (gereinigt) | Enzym-Assay | ~150 µg/ml |

| Metamizol | COX-1 | Intakte bovine Aortenendothelzellen (BAEC) | 1730 +/- 150 µg/ml |

| Metamizol | COX-1 | Humane Thrombozyten | 486 +/- 56 µg/ml |

| Metamizol | COX-2 | LPS-aktivierte murine Makrophagen | 12 +/- 1,8 µg/ml |

| Metamizol | COX-2 | LPS-aktivierte primäre humane Leukozyten | 21 +/- 2,9 µg/ml |

Tabelle 1: In-vitro-Hemmung der Cyclooxygenase (COX)-Aktivität durch Metamizol.[1]

Detaillierte experimentelle Protokolle

Die nachstehenden Protokolle beschreiben die allgemeinen Methoden zur Bestimmung der COX-Hemmung und der Prostaglandin-E2-Synthese in vitro.

In-vitro-Cyclooxygenase (COX)-Inhibitions-Assay

Ziel: Bestimmung der direkten hemmenden Wirkung einer Substanz auf die enzymatische Aktivität von gereinigten COX-1- und COX-2-Enzymen.

Methodik:

-

Enzympräparation: Gereinigte ovine oder humane rekombinante COX-1- und COX-2-Enzyme werden verwendet.

-

Reaktionsmischung: Ein Reaktionspuffer wird mit einem Häm-Kofaktor und einem Reduktionsmittel (z. B. Glutathion) vorbereitet.

-

Inkubation mit dem Inhibitor: Das Enzym wird für eine definierte Zeit mit verschiedenen Konzentrationen des zu testenden Wirkstoffs (z. B. Metamizol oder Phenazon) vorinkubiert.

-

Reaktionsstart: Die enzymatische Reaktion wird durch die Zugabe von Arachidonsäure, dem Substrat der COX-Enzyme, gestartet.

-

Messung der Aktivität: Die COX-Aktivität wird durch die Messung des Sauerstoffverbrauchs oder durch die Quantifizierung der gebildeten Prostaglandine (z. B. PGE2) mittels ELISA (Enzyme-Linked Immunosorbent Assay) oder anderer geeigneter Methoden bestimmt.

-

Datenanalyse: Die prozentuale Hemmung der Enzymaktivität wird für jede Konzentration des Wirkstoffs berechnet und zur Bestimmung des IC50-Wertes verwendet.

Prostaglandin E2 (PGE2)-Synthese-Inhibitions-Assay in der Zellkultur

Ziel: Bewertung der Fähigkeit einer Substanz, die Produktion von PGE2 in einem zellulären Kontext zu hemmen.

Methodik:

-

Zellkultur: Murine Makrophagen (z. B. RAW 264.7) werden in einem geeigneten Medium kultiviert.

-

Aussaat der Zellen: Die Zellen werden in 24-Well-Platten ausgesät und über Nacht adhärieren gelassen.

-

Behandlung mit dem Wirkstoff: Das Kulturmedium wird durch frisches Medium ersetzt, das verschiedene Konzentrationen des Testwirkstoffs oder eine Vehikelkontrolle enthält. Die Zellen werden für 1-2 Stunden vorinkubiert.

-

Stimulation: Eine Entzündungsreaktion wird durch die Zugabe von Lipopolysaccharid (LPS) induziert, um die COX-2-Expression und PGE2-Synthese anzuregen.

-

Inkubation: Die Platten werden für 24 Stunden inkubiert, um die Produktion und Freisetzung von PGE2 in den Kulturüberstand zu ermöglichen.

-

Sammeln des Überstands: Nach der Inkubation werden die Kulturüberstände gesammelt.

-

PGE2-Quantifizierung: Die Konzentration von PGE2 in den Überständen wird mit einem kompetitiven ELISA-Kit bestimmt.

-

Datenanalyse: Die prozentuale Hemmung der PGE2-Synthese wird für jede Konzentration des Testwirkstoffs im Verhältnis zur LPS-stimulierten Vehikelkontrolle berechnet.

Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache für Graphviz, visualisieren den Prostaglandin-Syntheseweg und den experimentellen Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.

Abbildung 1: Vereinfachter Signalweg der Prostaglandinsynthese und der Angriffspunkt von this compound.

Abbildung 2: Experimenteller Arbeitsablauf für den PGE2-Synthese-Inhibitions-Assay.

References

Phenylbutazone and Aminophenazone: A Technical Guide to Their Synergistic Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic interactions between phenylbutazone (B1037) and aminophenazone. Both non-steroidal anti-inflammatory drugs (NSAIDs) have been historically used for their potent analgesic, anti-inflammatory, and antipyretic properties. While their combination is not common in modern clinical practice due to safety concerns, understanding their synergistic relationship offers valuable insights into drug interactions and mechanisms of action for drug development professionals.

Core Concepts: Mechanism of Action

Phenylbutazone and aminophenazone, both belonging to the pyrazolone (B3327878) class of NSAIDs, primarily exert their effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The synergistic effect of combining these two drugs likely stems from a multi-faceted interaction. While both target the same enzyme family, they may exhibit different binding kinetics or affinities for COX isoforms. Furthermore, their individual secondary mechanisms, such as the modulation of neutrophil function by phenylbutazone, could contribute to a greater-than-additive effect when used in combination. A Japanese study on the combined effect of aminopyrine (B3395922) (a closely related compound to aminophenazone) and phenopyrazone (a derivative of phenylbutazone) confirmed a synergistic relationship in analgesic, anti-pyretic, and anti-inflammatory activities in animal models[1].

Quantitative Data on Synergistic Effects

Table 1: Synergistic Analgesic Effects (Illustrative)

| Treatment Group | Dose (mg/kg) | Analgesic Effect (% Inhibition of Writhing) |

| Phenylbutazone | ED₅₀ | 50% |

| Aminophenazone | ED₅₀ | 50% |

| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >75% (Illustrative of Synergy) |

ED₅₀: Dose required to produce a 50% maximal effect.

Table 2: Synergistic Anti-Inflammatory Effects (Illustrative)

| Treatment Group | Dose (mg/kg) | Anti-Inflammatory Effect (% Reduction in Paw Edema) |

| Phenylbutazone | ED₅₀ | 45% |

| Aminophenazone | ED₅₀ | 40% |

| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >65% (Illustrative of Synergy) |

Table 3: Synergistic Antipyretic Effects (Illustrative)

| Treatment Group | Dose (mg/kg) | Antipyretic Effect (°C Reduction in Fever) |

| Phenylbutazone | ED₅₀ | 1.2°C |

| Aminophenazone | ED₅₀ | 1.0°C |

| Phenylbutazone + Aminophenazone | ED₅₀ (Combined) | >1.8°C (Illustrative of Synergy) |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the synergistic analgesic, anti-inflammatory, and antipyretic effects of drug combinations like phenylbutazone and aminophenazone.

Acetic Acid-Induced Writhing Test for Analgesia (in mice)

-

Objective: To assess the peripheral analgesic effect of the drug combination.

-

Animals: Male albino mice (20-25 g).

-

Procedure:

-

Animals are divided into control, individual drug, and combination drug groups.

-

Drugs (phenylbutazone, aminophenazone, and their combination) are administered orally or intraperitoneally.

-

After a set absorption time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior indicative of pain).

-

The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

The percentage of inhibition of writhing in the treated groups is calculated relative to the control group.

-

-

Synergy Analysis: Isobolographic analysis is used to determine if the effect of the combination is greater than the expected additive effect of the individual drugs.

Carrageenan-Induced Paw Edema Test for Inflammation (in rats)

-

Objective: To evaluate the acute anti-inflammatory activity of the drug combination.

-

Animals: Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

The initial volume of the rat's hind paw is measured using a plethysmometer.

-

Animals are treated with the control, individual drugs, or the drug combination.

-

After a set absorption period, a 1% solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation and edema.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

-

-

Synergy Analysis: The reduction in paw volume by the combination is compared to the effects of the individual drugs to determine if the interaction is synergistic.

Brewer's Yeast-Induced Pyrexia for Antipyresis (in rats)

-

Objective: To assess the antipyretic (fever-reducing) effect of the drug combination.

-

Animals: Wistar rats (150-200 g).

-

Procedure:

-

The basal rectal temperature of the rats is recorded.

-

A 20% aqueous suspension of Brewer's yeast is injected subcutaneously to induce pyrexia.

-

After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm fever.

-

Febrile rats are then treated with the control, individual drugs, or the drug combination.

-

Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours) post-treatment.

-

-

Synergy Analysis: The degree and duration of temperature reduction in the combination group are compared with those of the individual drug groups.

Visualizations

Signaling Pathway of Anti-Inflammatory Action

Caption: Putative synergistic anti-inflammatory signaling pathway.

Experimental Workflow for Synergy Assessment

Caption: General experimental workflow for assessing synergy.

Logical Relationship of Synergistic Interaction

Caption: Logical framework of synergistic drug action.

Toxicological Profile and Clinical Considerations

The combination of phenylbutazone and aminophenazone is associated with an increased risk of adverse effects. Both drugs individually carry a risk of gastrointestinal ulceration, renal toxicity, and hematological disorders such as agranulocytosis. The co-administration of these drugs can potentiate these toxicities. Due to these safety concerns, and the availability of safer alternatives, the clinical use of this combination has been largely discontinued. For drug development professionals, this underscores the critical importance of thorough toxicological evaluation of drug combinations, even when the individual components have well-characterized safety profiles.

References

The Historical Development of Wofapyrin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wofapyrin, a compound with a significant place in the history of pharmacology, represents an early example of a fixed-dose combination drug. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its composition, mechanism of action, and the scientific context of its use. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of anti-inflammatory and analgesic therapies.

This compound is a combination of two active pharmaceutical ingredients: phenylbutazone (B1037) and aminophenazone (also known as aminopyrine).[1] Initially, phenylbutazone was investigated as a solubilizing agent for aminopyrine. However, subsequent research revealed that phenylbutazone itself possessed potent anti-inflammatory properties, contributing significantly to the therapeutic effects of the combination.[1] The combination was marketed under various brand names, including Irgapyrin and Rheopyrin.[1]

Historical Context and Development

The development of this compound and similar combination drugs like Irgapyrin occurred in the mid-20th century, a period of significant discovery in anti-inflammatory medications. Aminophenazone had been in use for its analgesic and antipyretic properties. The combination with phenylbutazone was intended to enhance its therapeutic effects. Early clinical studies in the 1950s explored the efficacy of this combination in treating conditions such as rheumatoid arthritis and gout.[1]

However, with the advancement of pharmacology and a greater understanding of drug safety profiles, the use of both aminophenazone and phenylbutazone has been significantly restricted in many countries due to the risk of serious adverse effects, including blood dyscrasias.

Quantitative Data

Due to the age of the drug and its subsequent withdrawal from many markets, extensive modern clinical trial data that meets contemporary standards is scarce. The available data is largely historical and qualitative. The following table summarizes the key toxicological data for the compound, which was primarily determined in animal models.

| Toxicological Data for this compound (Irgapyrin) | |

| Parameter | Value |

| Intraperitoneal LD50 (Rat) | 290 mg/kg |

| Intraperitoneal LD50 (Mouse) | 412 mg/kg |

| Oral LD50 (Rat) | 1375 mg/kg |

| Source: BenchChem[1] |

Mechanism of Action

The therapeutic effects of this compound are attributable to the combined actions of its two components, phenylbutazone and aminophenazone. Both are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting the cyclooxygenase (COX) enzymes.

Phenylbutazone is a non-selective inhibitor of both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, phenylbutazone reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Aminophenazone also exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin (B15479496) synthesis.

The combined inhibition of the COX pathway by both components of this compound results in a potent anti-inflammatory and analgesic effect.

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the site of action for the components of this compound.

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Experimental Protocols

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used preclinical model to evaluate the anti-inflammatory activity of new compounds.

Objective: To assess the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan in rats.

Materials:

-

Wistar albino rats (150-200g)

-

This compound (or a combination of phenylbutazone and aminophenazone)

-

Carrageenan (1% w/v in sterile saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping: Animals are randomly divided into groups (n=6 per group):

-

Control group (vehicle only)

-

This compound-treated group (specific dose)

-

Standard drug group (e.g., Indomethacin)

-

-

Drug Administration: The test drug (this compound), standard drug, or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema and Inhibition:

-

The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Experimental Workflow Diagram

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion

This compound, a combination of phenylbutazone and aminophenazone, holds a significant place in the historical development of anti-inflammatory therapies. Its mechanism of action, centered on the inhibition of the cyclooxygenase pathway, provided effective relief for inflammatory conditions. However, due to significant safety concerns associated with its components, its use has been largely discontinued (B1498344) in human medicine. This technical guide provides a historical and scientific overview of this compound, intended to inform researchers and professionals in the field of drug development about the evolution of anti-inflammatory treatments and the importance of rigorous safety and efficacy evaluation. The lack of extensive, modern quantitative data underscores the progress made in clinical trial methodology and drug safety assessment since the mid-20th century.

References

The Complex Interplay of Phenylbutazone in Combination Drug Therapy: A Pharmacodynamic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Phenylbutazone (B1037), a non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing pain and inflammation, particularly in veterinary medicine. However, its use is often nuanced by a significant potential for drug-drug interactions, which can profoundly alter its pharmacodynamic profile and therapeutic outcomes. This technical guide provides an in-depth exploration of the pharmacodynamics of phenylbutazone when used in combination with other therapeutic agents, offering insights into synergistic and antagonistic effects, metabolic alterations, and protein binding phenomena.

Core Pharmacodynamic Interactions of Phenylbutazone

Phenylbutazone primarily exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins (B1171923), key mediators of inflammation, pain, and fever. When combined with other drugs, the pharmacodynamics of phenylbutazone can be significantly modified through several mechanisms, including synergistic potentiation of anti-inflammatory effects, alteration of drug metabolism, and displacement from plasma protein binding sites.

Synergistic and Antagonistic Interactions

The co-administration of phenylbutazone with other anti-inflammatory or analgesic drugs can lead to either a beneficial enhancement of therapeutic effects or an increased risk of adverse events.

-

With other NSAIDs: Combining phenylbutazone with other NSAIDs, such as flunixin (B1672893) meglumine, can prolong the inhibition of thromboxane (B8750289) B2 production, suggesting a longer pharmacologic effect. However, this practice is generally not recommended due to a heightened risk of gastrointestinal and renal toxicity.[1]

-

With Corticosteroids: The combination of phenylbutazone with corticosteroids like dexamethasone (B1670325) has been shown to produce a synergistic anti-inflammatory and analgesic effect.[2][3][4] This is attributed to their different mechanisms of action, with dexamethasone inhibiting phospholipase A2 upstream of the COX pathway and also suppressing the expression of pro-inflammatory genes.[2]

-

With Gastroprotective Agents: To mitigate the risk of gastric ulcers, a common side effect of phenylbutazone, it is often co-administered with gastroprotective agents.

-

Omeprazole: This proton pump inhibitor can protect against phenylbutazone-induced glandular gastric disease in horses by increasing gastric pH. However, some studies suggest that this combination might exacerbate intestinal disease.

-

Sucralfate (B611045) and Ranitidine: These agents have been shown to offer partial protection against the gastrointestinal toxicity of phenylbutazone in foals, with sucralfate appearing to be superior in some aspects.

-

Protein Binding Displacement

Phenylbutazone is highly bound to plasma proteins, primarily albumin. This high degree of protein binding is a major source of drug interactions, as it can displace other drugs from their binding sites, leading to a transient increase in their free (pharmacologically active) concentration.

-

Warfarin (B611796): The interaction between phenylbutazone and the anticoagulant warfarin is a classic example of a clinically significant protein binding displacement. Phenylbutazone displaces warfarin from albumin, leading to an increased free fraction of warfarin and a heightened risk of bleeding. This interaction is complex, as phenylbutazone also inhibits the metabolism of the more potent S-enantiomer of warfarin.

-

Methotrexate (B535133): Phenylbutazone can displace methotrexate from its protein binding sites, potentially increasing its free concentration and toxicity. Furthermore, NSAIDs can reduce the renal tubular secretion of methotrexate, further elevating its serum levels and the risk of severe hematological and gastrointestinal toxicity.

-

Other Drugs: Phenylbutazone can also displace other drugs like sulphonamides and acetohexamide (B1666498) from their protein binding sites.

Quantitative Data on Phenylbutazone Combination Drugs

The following tables summarize key quantitative data from various studies on the pharmacodynamics of phenylbutazone in combination with other drugs.

Table 1: Pharmacodynamic Interactions - Efficacy

| Combination | Species | Effect | Quantitative Change | Reference(s) |

| Phenylbutazone + Dexamethasone | Chicks | Synergistic Analgesia | ED50 of Phenylbutazone reduced from 5.60 mg/kg to 1.76 mg/kg; ED50 of Dexamethasone reduced from 0.63 mg/kg to 0.19 mg/kg. | |

| Phenylbutazone + Flunixin Meglumine | Mares | Prolonged Pharmacologic Effect | Thromboxane B2 suppression: 8h (PBZ alone), 12h (Flunixin alone), 24h (combination). | |

| Phenylbutazone + Omeprazole | Horses | No change in anti-lameness effect | Lameness score significantly decreased in both PBZ and PBZ + OME groups compared to baseline. |

Table 2: Pharmacokinetic Interactions

| Combination | Species | Parameter | Change | Reference(s) |

| Phenylbutazone + Dexamethasone | Chicks | Phenylbutazone Cmax | Increased by 426% | |

| Phenylbutazone AUC | Increased by 196% | |||

| Phenylbutazone Clearance | Decreased by 60% | |||

| Phenylbutazone + Warfarin | Humans | S-Warfarin Half-life | Increased from 25h to 46h | |

| R-Warfarin Half-life | Decreased from 37h to 25h | |||

| Unbound Warfarin Clearance | S-Warfarin decreased four-fold | |||

| Phenylbutazone + Warfarin | Dogs | Free Warfarin Fraction | Increased from 2.6% to 8.0% | |

| Warfarin Half-life | Decreased from 18.4h to 9.6h | |||

| Phenylbutazone + Acetohexamide | Rabbits | Acetohexamide Serum Conc. | Significantly increased | |

| Hydroxyhexamide Serum Conc. | Significantly increased |

Table 3: Toxicity and Adverse Effects

| Combination | Species | Adverse Effect | Quantitative Finding | Reference(s) |

| Phenylbutazone + Omeprazole | Horses | Intestinal Complications | 6 out of 8 horses in the combination group developed intestinal complications, compared to 2 out of 8 in the phenylbutazone alone group. | |

| Glandular Gastric Disease Score | Decreased in the combination group, while it increased in the phenylbutazone alone group. | |||

| Phenylbutazone + Ranitidine | Foals | Diarrhea | 2 out of 7 foals in the combination group developed diarrhea, compared to 5 out of 7 in the phenylbutazone alone group. | |

| Phenylbutazone + Sucralfate | Foals | Diarrhea | No foals in the combination group developed diarrhea. | |

| Phenylbutazone + Dexamethasone | - | Gastrointestinal Irritation | Increased risk. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of pharmacodynamic studies. Below are summaries of key experimental protocols cited in the literature.

In Vivo Models for Efficacy Assessment

-

Carrageenan-Induced Paw Edema (Anti-inflammatory): This model is widely used to assess the anti-inflammatory activity of NSAIDs.

-

Animal Model: Typically rats or mice.

-

Procedure: A solution of carrageenan is injected into the sub-plantar region of the animal's hind paw to induce localized inflammation and edema.

-

Drug Administration: The test compounds (phenylbutazone alone and in combination) are administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Measurement: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.

-

-

Acetic Acid-Induced Writhing (Analgesic): This model is used to evaluate the peripheral analgesic activity of drugs.

-

Animal Model: Typically mice.

-

Procedure: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

-

Drug Administration: Test compounds are administered prior to the acetic acid injection.

-

Measurement: The number of writhes is counted for a specific period after acetic acid administration.

-

Endpoint: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

-

-

Brewer's Yeast-Induced Pyrexia (Antipyretic): This model is used to assess the antipyretic effect of drugs.

-

Animal Model: Typically rats or mice.

-

Procedure: A suspension of brewer's yeast is injected subcutaneously to induce fever.

-

Drug Administration: After the development of a stable fever (usually after 18 hours), the test compounds are administered.

-

Measurement: Rectal temperature is measured at regular intervals after drug administration.

-

Endpoint: The reduction in rectal temperature in the treated groups is compared to the control group.

-

In Vitro/Ex Vivo Models for Mechanistic Studies

-

Equilibrium Dialysis (Protein Binding): This is a standard method to determine the extent of drug binding to plasma proteins.

-

Apparatus: A dialysis cell with two chambers separated by a semi-permeable membrane.

-

Procedure: Plasma containing a known concentration of the drug (e.g., warfarin) is placed in one chamber, and a buffer solution is placed in the other. The system is incubated to allow free drug to equilibrate across the membrane. To assess displacement, the displacing drug (phenylbutazone) is added to the plasma chamber.

-

Measurement: The concentration of the drug in both chambers is measured at equilibrium using a suitable analytical method (e.g., LC-MS/MS).

-

Endpoint: The fraction of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the total drug concentration in the plasma chamber.

-

-

Whole Blood Assay (Prostaglandin Synthesis): This ex vivo assay measures the inhibition of COX enzymes in a physiologically relevant matrix.

-

Sample: Freshly drawn whole blood.

-

Procedure: Blood samples are incubated with the test compounds (phenylbutazone alone and in combination). COX-2 is induced using lipopolysaccharide (LPS).

-

Measurement: The concentration of prostaglandins (e.g., PGE2) in the plasma is measured using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.

-

Endpoint: The IC50 values for the inhibition of prostaglandin (B15479496) synthesis are determined.

-

Models for Assessing Toxicity

-

NSAID-Induced Gastric Ulcer Model:

-

Animal Model: Typically rats.

-

Procedure: Phenylbutazone, alone or in combination with a gastroprotective agent, is administered orally or subcutaneously, often at a high dose or for several days.

-

Assessment: The animals are euthanized, and their stomachs are removed, opened along the greater curvature, and examined for lesions.

-

Measurement: The severity of gastric damage is scored based on the number and size of ulcers (ulcer index). Histological examination can also be performed to assess the microscopic damage.

-

Visualizing the Pathways and Processes

To better understand the complex interactions of phenylbutazone, the following diagrams illustrate key signaling pathways, experimental workflows, and logical relationships.

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Caption: Generalized experimental workflow for pharmacodynamic interaction studies.

Caption: Logical relationship of protein binding displacement interaction.

Conclusion

The pharmacodynamics of phenylbutazone in combination therapies are multifaceted and require careful consideration by researchers and drug development professionals. While combinations can offer synergistic therapeutic benefits, they also present a significant risk of adverse drug interactions, primarily through protein binding displacement and additive toxicity. A thorough understanding of these interactions, supported by robust experimental data, is essential for the rational design of new therapeutic regimens and for ensuring the safe and effective use of this potent anti-inflammatory agent. The experimental models and pathways detailed in this guide provide a framework for the continued investigation and characterization of phenylbutazone's complex pharmacodynamic profile.

References

- 1. Pharmacodynamic Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Forsythoside A exerts antipyretic effect on yeast-induced pyrexia mice via inhibiting transient receptor potential vanilloid 1 function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

In Vivo Metabolism of Wofapyrin Components: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of the core components of Wofapyrin: aminopyrine (B3395922) and phenylbutazone. The information presented herein is intended to support research and development activities by providing detailed metabolic pathways, quantitative pharmacokinetic data, and comprehensive experimental methodologies.

Introduction

This compound is a combination drug product historically used for its analgesic and anti-inflammatory properties. Its pharmacological activity is derived from its two active ingredients: aminopyrine and phenylbutazone. A thorough understanding of the in vivo metabolic fate of these compounds is critical for assessing their efficacy, safety, and potential for drug-drug interactions. This guide summarizes key findings from various preclinical and clinical studies, with a focus on metabolic transformations, pharmacokinetic profiles, and the analytical methods used for their characterization.

In Vivo Metabolism of Aminopyrine

Aminopyrine undergoes extensive metabolism in vivo, primarily through N-demethylation, N-acetylation, and formylation. The major metabolic pathways have been elucidated in humans and rats, revealing several key metabolites.

Metabolic Pathways

The biotransformation of aminopyrine follows a sequential and branched pathway. The initial and primary steps involve the demethylation of the dimethylamino group.

-

N-Demethylation: This process occurs in two steps, first yielding 4-methylaminoantipyrine (MAA) and subsequently 4-aminoantipyrine (B1666024) (AA).

-

N-Acetylation: 4-aminoantipyrine is a major substrate for N-acetyltransferase, leading to the formation of 4-acetylaminoantipyrine (AAA), a significant urinary metabolite in humans.

-

Formylation: An alternative pathway for the metabolism of 4-methylaminoantipyrine involves formylation to produce 4-formylaminoantipyrine (B29614) (FAA).

The metabolic cascade of aminopyrine is depicted in the following diagram.

Technischer Leitfaden: Die Wirkung von Wofapyrin auf die Prostaglandin-Synthesewege

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den Wirkmechanismus von Wofapyrin, einem nichtsteroidalen Antirheumatikum (NSAR), mit besonderem Fokus auf dessen Einfluss auf die Prostaglandin-Synthesewege. Es richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Der Leitfaden umfasst eine Analyse der quantitativen Daten zur Enzymhemmung, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten biochemischen Pfade und Arbeitsabläufe.

Einleitung

This compound ist ein historisches Kombinationspräparat mit antiphlogistischer, analgetischer und antipyretischer Wirkung[1][2]. Wie andere NSAR entfaltet es seine primäre Wirkung durch die Modulation der Eicosanoid-Synthese. Das Verständnis seines Einflusses auf die Prostaglandin-Synthese ist entscheidend für die Einordnung seines therapeutischen Nutzens und seiner Nebenwirkungen. Die Hauptwirkstoffe in Präparaten wie this compound waren typischerweise Pyrazolon-Derivate wie Metamizol (Dipyrone) und Phenylbutazon[3][4][5]. Dieses Dokument konzentriert sich auf die bekannten Mechanismen dieser Wirkstoffklassen.

Der Prostaglandin-Syntheseweg: Ein Überblick

Prostaglandine sind lokal wirkende Gewebshormone, die aus der Arachidonsäure (AA) synthetisiert werden und bei Entzündungen, Schmerz, Fieber und der Thrombozytenaggregation eine zentrale Rolle spielen. Der Syntheseweg beginnt mit der Freisetzung von Arachidonsäure aus den Membranphospholipiden durch das Enzym Phospholipase A2.

Anschließend wird die Arachidonsäure durch die Cyclooxygenase (COX)-Enzyme zu den instabilen Zwischenprodukten Prostaglandin G2 (PGG2) und Prostaglandin H2 (PGH2) umgesetzt. Es gibt zwei Hauptisoformen des COX-Enzyms:

-

COX-1: Ein konstitutiv exprimiertes Enzym, das für die Produktion von Prostaglandinen verantwortlich ist, die physiologische Funktionen wie den Schutz der Magenschleimhaut und die Nierenfunktion regulieren.

-

COX-2: Ein induzierbares Enzym, dessen Expression bei Entzündungen durch Zytokine und andere pro-inflammatorische Stimuli hochreguliert wird. Es ist primär für die Synthese der Prostaglandine verantwortlich, die an Entzündungsreaktionen beteiligt sind.

Aus PGH2 synthetisieren spezifische Prostaglandin-Synthasen die verschiedenen aktiven Prostaglandine (z.B. PGE2, PGF2α) und Thromboxan A2 (TXA2).

Wirkmechanismus der this compound-Komponenten

Der primäre Wirkmechanismus der in this compound enthaltenen Wirkstoffe Metamizol und Phenylbutazon ist die Hemmung der Cyclooxygenase-Enzyme. Durch die Blockade der COX-Aktivität wird die Umwandlung von Arachidonsäure in Prostaglandine reduziert, was die analgetischen, antipyretischen und antiphlogistischen Effekte erklärt.

-

Phenylbutazon: Dieser Wirkstoff ist ein klassisches, nicht-selektives NSAR, das sowohl COX-1 als auch COX-2 hemmt. Die Hemmung von COX-2 vermittelt die erwünschten entzündungshemmenden Effekte, während die gleichzeitige Hemmung von COX-1 für viele der gastrointestinalen und renalen Nebenwirkungen verantwortlich ist.

-

Metamizol: Metamizol ist ein Prodrug, das zum aktiven Metaboliten 4-Methylaminoantipyrin (4-MAA) hydrolysiert wird. Seine genaue Wirkweise ist komplex, aber es hemmt ebenfalls die COX-Enzyme. Studien deuten darauf hin, dass Metamizol unter bestimmten zellulären Bedingungen eine präferenzielle Hemmung von COX-2 aufweisen kann, was sein günstigeres gastrointestinales Sicherheitsprofil im Vergleich zu nicht-selektiven NSAR erklären könnte.

Quantitative Analyse der COX-Hemmung

Die Potenz und Selektivität von NSAR werden häufig durch den IC50-Wert ausgedrückt. Dieser Wert gibt die Konzentration des Wirkstoffs an, die erforderlich ist, um die Aktivität eines Enzyms um 50 % zu hemmen.

| Wirkstoff | Enzym | IC50-Wert (µg/mL) | Testsystem |

| Metamizol | COX-1 (gereinigt) | ~150 | Gereinigtes Enzym |

| COX-2 (gereinigt) | ~150 | Gereinigtes Enzym | |

| COX-1 (intakte Zellen, Thrombozyten) | 486 ± 56 | Humane Thrombozyten | |

| COX-2 (intakte Zellen, Leukozyten) | 21 ± 2.9 | Humane Leukozyten (LPS-aktiviert) | |

| Phenylbutazon | COX-1 | Datenlage uneinheitlich | Diverse |

| COX-2 | Datenlage uneinheitlich | Diverse |

Tabelle 1: Zusammenfassung der IC50-Werte für Metamizol. Daten aus In-vitro-Studien. Beachten Sie, dass die Werte stark vom verwendeten Testsystem (gereinigtes Enzym vs. intakte Zellen) abhängen. Für Phenylbutazon variieren die publizierten IC50-Werte erheblich je nach Studie und Methodik.

Die Daten für Metamizol zeigen, dass es in zellbasierten Assays eine deutlich höhere Potenz zur Hemmung von COX-2 im Vergleich zu COX-1 aufweist, was auf eine präferenzielle COX-2-Hemmung in vivo hindeutet. Phenylbutazon wird generell als nicht-selektiver COX-Inhibitor eingestuft.

Experimentelle Protokolle zur Untersuchung der Wirkung

Zur Bestimmung der hemmenden Wirkung von Substanzen wie this compound auf die Prostaglandin-Synthese werden standardmäßig In-vitro-Enzym-Assays und zellbasierte Assays verwendet.

Dieses Protokoll beschreibt eine Methode zur Messung der direkten Hemmung der COX-Aktivität.

-

Präparation: Gereinigtes humanes rekombinantes COX-1- oder COX-2-Enzym wird in einem geeigneten Assay-Puffer vorbereitet.

-

Inhibitor-Inkubation: Das Enzym wird mit verschiedenen Konzentrationen des Testwirkstoffs (z.B. 4-MAA, Phenylbutazon) oder Vehikelkontrolle für 10-15 Minuten bei Raumtemperatur vorinkubiert.

-

Reaktionsstart: Die Reaktion wird durch Zugabe von Arachidonsäure (Substrat) und einem fluorogenen Detektionsreagenz gestartet. Die COX-Peroxidase-Aktivität führt zur Oxidation des Reagenzes und erzeugt ein messbares Fluoreszenzsignal.

-

Messung: Die Fluoreszenzintensität wird kinetisch über einen Zeitraum von 5-10 Minuten mit einem Fluoreszenz-Mikroplatten-Lesegerät (Ex/Em = 535/587 nm) gemessen.

-

Datenanalyse: Die Reaktionsgeschwindigkeit (Steigung der Fluoreszenzkurve) wird berechnet. Die prozentuale Hemmung wird relativ zur Vehikelkontrolle bestimmt und zur Berechnung des IC50-Wertes verwendet.

Dieses Protokoll misst die Prostaglandin-Produktion in ganzen Zellen, was die zelluläre Aufnahme und den Metabolismus des Wirkstoffs berücksichtigt.

-

Zellkultur: Humane Monozyten (z.B. aus Vollblut isoliert) oder eine Makrophagen-Zelllinie (z.B. J774) werden kultiviert.

-

Stimulation (für COX-2): Zur Induktion der COX-2-Expression werden die Zellen für mehrere Stunden mit Lipopolysaccharid (LPS) stimuliert. Unstimulierte Zellen exprimieren primär COX-1.

-

Wirkstoffbehandlung: Die stimulierten (COX-2) oder unstimulierten (COX-1) Zellen werden mit verschiedenen Konzentrationen des Testwirkstoffs für 30-60 Minuten inkubiert.

-

Prostaglandin-Synthese: Die Prostaglandin-Produktion wird durch Zugabe von exogener Arachidonsäure ausgelöst und für einen definierten Zeitraum (z.B. 30 Minuten) laufen gelassen.

-

Quantifizierung: Der Zellkulturüberstand wird entnommen. Die Konzentration von PGE2 (als Hauptprodukt) wird mittels eines kompetitiven Enzyme-Linked Immunosorbent Assay (ELISA) quantifiziert.

-

Datenanalyse: Die PGE2-Konzentrationen werden gegen die Wirkstoffkonzentration aufgetragen, um die prozentuale Hemmung und den IC50-Wert zu berechnen.

Zusammenfassung und Ausblick

Die Wirkstoffe von this compound, insbesondere Metamizol und Phenylbutazon, üben ihre therapeutischen Effekte primär durch die Hemmung der COX-Enzyme und die daraus resultierende Reduktion der Prostaglandin-Synthese aus. Quantitative Daten aus zellbasierten Assays legen nahe, dass Metamizol eine präferenzielle Hemmung der induzierbaren COX-2-Isoform zeigt, was sein klinisches Profil mit beeinflusst. Phenylbutazon agiert als potenter, nicht-selektiver Inhibitor beider Isoformen. Die in diesem Leitfaden beschriebenen experimentellen Protokolle stellen Standardmethoden zur Charakterisierung und zum Vergleich der COX-Inhibitor-Aktivität dar und sind für die präklinische Entwicklung von NSAR von entscheidender Bedeutung.

References

Unraveling the Molecular Mechanisms of Wofapyrin: A Technical Guide to its Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wofapyrin, a widely prescribed oral anticoagulant, exerts its therapeutic effect by modulating the vitamin K cycle, a critical pathway in blood coagulation. The active ingredient in this compound is Warfarin (B611796), a coumarin (B35378) derivative that functions as a potent inhibitor of a key enzyme in this cycle. This technical guide provides an in-depth exploration of the cellular targets of Warfarin, presenting quantitative data on its interactions, detailed experimental protocols for the investigation of its mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.

Primary Cellular Target: Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1)

The principal cellular target of Warfarin is the Vitamin K epoxide reductase complex subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 is a crucial enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone. This reduced form of vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on vitamin K-dependent proteins.

Warfarin inhibits VKORC1, leading to a depletion of the reduced form of vitamin K.[1] This, in turn, impairs the activity of GGCX and results in the production of undercarboxylated, and therefore inactive, vitamin K-dependent clotting factors.

Quantitative Analysis of Warfarin-VKORC1 Interaction

The inhibitory potency of Warfarin against VKORC1 has been characterized by various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this interaction. It is important to note that these values can vary significantly depending on the experimental conditions, particularly the reductant used in in vitro assays.[2][3]

| Parameter | Value | Experimental Conditions | Reference |

| IC50 | ~2.4 µM | Microsomal VKORC1 with DTT as reductant | [4] |

| IC50 | ~52 nM | Microsomal VKORC1 with GSH as reductant | [4] |

| IC50 | ~82 nM | Microsomal VKORC1 with GSH/GSSG as reductant | |

| Ki (apparent) | ~20 nM | Microsomal VKORC1 with GSH as reductant, tight-binding inhibition kinetics | |

| IC50 | ~0.6 nM | Cell-based assay at endogenous VKORC1 levels |

Note: DTT (dithiothreitol) and GSH (glutathione) are reducing agents used in in vitro assays to mimic the cellular environment. The use of GSH provides a more physiologically relevant estimation of Warfarin's potency.

Downstream Cellular Targets: Vitamin K-Dependent Proteins

The inhibition of VKORC1 by Warfarin has a cascading effect on a range of vitamin K-dependent proteins, which are the downstream cellular targets. These proteins require gamma-carboxylation of specific glutamate residues to become biologically active.

Coagulation Factors

The primary therapeutic effect of Warfarin is achieved through the inhibition of the synthesis of active forms of several clotting factors:

-

Prothrombin (Factor II)

-

Factor VII

-

Factor IX

-

Factor X

The impaired function of these factors leads to a prolongation of clotting time, thereby reducing the risk of thrombosis.

Anticoagulant Proteins

Warfarin also affects the synthesis of endogenous anticoagulant proteins:

-

Protein C

-

Protein S

-

Protein Z

The inhibition of these proteins can initially lead to a transient procoagulant state upon initiation of Warfarin therapy.

Other Vitamin K-Dependent Proteins

Beyond the coagulation cascade, other vitamin K-dependent proteins are also affected by Warfarin, although the clinical significance of this is still under investigation. These include:

-

Osteocalcin: A protein involved in bone metabolism.

-

Matrix Gla Protein (MGP): An inhibitor of vascular calcification.

Signaling Pathways and Experimental Workflows

The Vitamin K Cycle and Warfarin's Mechanism of Action

Caption: The Vitamin K cycle and the inhibitory action of Warfarin on VKORC1.

Experimental Workflow for Determining Warfarin IC50 using a Microsomal Assay

Caption: Workflow for determining the IC50 of Warfarin against VKORC1.

Experimental Protocols

In Vitro VKORC1 Activity Assay (Microsomal Assay)

This protocol is adapted from methods described for measuring Warfarin's inhibition of VKORC1 in microsomes.

a. Preparation of Microsomes:

-

Homogenize liver tissue or cultured cells expressing VKORC1 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA).

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

b. VKORC1 Activity Assay:

-

Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), a reducing agent (e.g., 5 mM DTT or 1 mM GSH), and the substrate, vitamin K 2,3-epoxide (e.g., 10 µM).

-

Add a known amount of microsomal protein to the reaction mixture.

-

For inhibition studies, pre-incubate the microsomes with varying concentrations of Warfarin for a specified time before adding the substrate.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).

-

Extract the vitamin K metabolites into the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Quantify the amount of vitamin K quinone produced using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

Prothrombin Time (PT) and International Normalized Ratio (INR) Measurement

This is a standard clinical laboratory test to assess the effect of Warfarin on the extrinsic and common pathways of the coagulation cascade.

a. Sample Collection:

-

Collect whole blood by venipuncture into a tube containing 3.2% sodium citrate (B86180) anticoagulant.

-

The ratio of blood to anticoagulant is critical (typically 9:1).

b. Plasma Preparation:

-

Centrifuge the blood sample to separate the plasma from the blood cells.

-

Carefully collect the platelet-poor plasma for analysis.

c. PT Assay:

-

Pre-warm the plasma sample to 37°C.

-

Add a thromboplastin (B12709170) reagent (a combination of tissue factor and phospholipids) and calcium to the plasma sample to initiate coagulation.

-

Measure the time in seconds for a fibrin (B1330869) clot to form. This is the prothrombin time (PT).

d. INR Calculation:

-

The International Normalized Ratio (INR) is calculated to standardize the PT results across different laboratories and reagents.

-

The formula for INR is: INR = (Patient PT / Mean Normal PT) ^ ISI

-

Patient PT: The prothrombin time of the patient's plasma.

-

Mean Normal PT: The average prothrombin time of a population of healthy individuals.

-

ISI (International Sensitivity Index): A value assigned to each batch of thromboplastin reagent that indicates its sensitivity compared to an international reference standard.

-

Conclusion

The primary cellular target of this compound's active ingredient, Warfarin, is the enzyme VKORC1. By inhibiting this enzyme, Warfarin disrupts the vitamin K cycle, leading to the decreased activity of vitamin K-dependent coagulation factors and thereby exerting its anticoagulant effect. The quantitative analysis of Warfarin's interaction with VKORC1 and the downstream functional assays, such as PT/INR, are essential for understanding its mechanism of action and for the clinical management of anticoagulant therapy. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to investigate the molecular pharmacology of Warfarin and similar compounds.

References

- 1. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Determination of the warfarin inhibition constant Ki for vitamin K 2,3-epoxide reductase complex subunit-1 (VKORC1) using an in vitro DTT-driven assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Early Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the seminal discovery and early-stage synthesis of pyrazolone (B3327878) derivatives, a class of heterocyclic compounds that have played a pivotal role in the history of medicinal chemistry. This document details the foundational Knorr pyrazole (B372694) synthesis, presents key quantitative data for early derivatives, outlines detailed experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.

Discovery and Significance

The journey into the world of pyrazolones began in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating potential quinine-related compounds, he unexpectedly synthesized the first pyrazolone derivative, a compound that would later be known as Antipyrine (also called Phenazone).[1][3] This serendipitous discovery marked a significant milestone in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1] The success of Antipyrine spurred further research into this novel class of compounds, leading to the development of other notable derivatives such as Phenylbutazone.

The Knorr Pyrazole Synthesis: A Foundational Reaction

The cornerstone of early pyrazolone synthesis is the Knorr pyrazole synthesis, a condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, such as a β-ketoester. This versatile and relatively straightforward reaction paved the way for the creation of a wide array of pyrazolone analogs.

The general mechanism of the Knorr pyrazole synthesis proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.

Quantitative Data of Early Pyrazolone Derivatives

The following table summarizes key quantitative data for some of the earliest and most significant pyrazolone derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reported Yield (%) |

| Antipyrine (Phenazone) | Chemical structure of Antipyrine | C₁₁H₁₂N₂O | 188.23 | 110-113 | - |

| 1-Phenyl-3-methyl-5-pyrazolone | Chemical structure of 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 126-130 | 94.8 - 97.6 |

| Phenylbutazone | Chemical structure of Phenylbutazone | C₁₉H₂₀N₂O₂ | 308.37 | 105 | 92 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key early pyrazolone derivatives, based on historical accounts and modern reconstructions of these classic experiments.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This compound is a crucial intermediate in the synthesis of many pyrazolone derivatives.

Materials:

-

Phenylhydrazine (B124118) (0.5 mol)

-

Ethyl acetoacetate (B1235776)

-

Methanol (80 mL)

-

Concentrated Hydrochloric Acid

-

Acetone or Ethyl Acetate (B1210297) (for recrystallization)

Procedure:

-

In a 500 mL three-necked flask, dissolve 54.1 g (0.5 mol) of phenylhydrazine in 80 mL of methanol.

-

Stir the solution and add concentrated hydrochloric acid to adjust the pH to approximately 5-6.

-

Slowly add ethyl acetoacetate to the stirred solution.

-

Heat the reaction mixture to reflux for 1-6 hours.

-

After reflux, cool the reaction solution to allow for the crystallization of the crude product.

-

Filter the crude product.

-

Recrystallize the crude product from a methanol-acetone or methanol-ethyl acetate mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.

-

Dry the purified crystals. The reported yield is typically high, in the range of 94.8% to 97.6%, with a melting point of 127-127.6 °C.

Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized from the intermediate 1-phenyl-3-methyl-5-pyrazolone.

Materials:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dimethyl sulfate (B86663) or Methyl iodide

-

Methanol or other suitable solvent

Procedure:

-

The synthesis of Antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.

-

While historical specifics from Knorr's original synthesis are not fully detailed in readily available sources, modern procedures involve reacting 1-phenyl-3-methyl-5-pyrazolone with a methylating agent such as dimethyl sulfate or methyl iodide in a suitable solvent.

Synthesis of Phenylbutazone Intermediate (Diethyl n-butylmalonate)

This protocol describes the synthesis of a key intermediate for Phenylbutazone.

Materials:

-

Dichloroethylamine (3 L)

-

Cuprous chloride (6.2 mol)

-

Diethyl malonate (6.1 mol)

-

n-Aminobutane (6.6-6.8 mol)

-

Sodium chloride solution (15-20%)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 3 L of dichloroethylamine and 6.2 mol of cuprous chloride in batches.

-

Control the stirring speed at 130-150 rpm and increase the solution temperature to 70-75 °C for 3-4 hours.

-

Dropwise add 6.1 mol of diethyl malonate and continue stirring for 70-90 minutes.

-

Add 6.6-6.8 mol of n-aminobutane and allow the reaction to proceed for 5-6 hours, followed by reflux for 3-4 hours.

-

Perform reduced-pressure distillation to separate out dichloroethylamine.

-

Cool the solution to 15-18 °C and add 3 L of sodium chloride solution, stirring at 160-190 rpm for 40-70 minutes to separate the aqueous layer.

-

Perform reduced-pressure distillation of the oil layer, collecting the fraction at 130-135 °C.

-

Wash the collected fraction with a salt solution and hexane.

-

Recrystallize the product in ethyl acetate to obtain diethyl n-butylmalonate. A reported yield for a similar process is 92%.

Visualizing the Process and Mechanism

Experimental Workflow for Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the Knorr pyrazole synthesis.

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Signaling Pathway of Early Pyrazolone Derivatives

The primary mechanism of action for early pyrazolone analgesics like Antipyrine and Phenylbutazone is the non-selective inhibition of cyclooxygenase (COX) enzymes. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by early pyrazolone derivatives.

References

Toxicological Profile of Wofapyrin in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wofapyrin, a combination drug formulation typically containing phenylbutazone (B1037) and metamizole (B1201355), is utilized for its analgesic, anti-inflammatory, and antipyretic properties, primarily in veterinary medicine. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide synthesizes the available toxicological data for the individual active ingredients, phenylbutazone and metamizole, from various animal models to construct a presumptive toxicological profile for this compound. Due to a notable lack of publicly available toxicological studies on the specific combination of phenylbutazone and metamizole, this document extrapolates potential toxicities based on the well-documented effects of its components. The primary target organs for toxicity are the gastrointestinal tract, hematopoietic system, kidneys, and liver. This guide provides a detailed overview of acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and developmental toxicity, supported by quantitative data and experimental methodologies.

Introduction to this compound and its Components

This compound is a compound analgesic and anti-inflammatory drug. Its efficacy is derived from the synergistic action of its two main components:

-

Phenylbutazone: A non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2][3][4][5]

-

Metamizole (Dipyrone): A non-opioid analgesic with potent antipyretic and spasmolytic properties. Its mechanism of action is complex and not fully elucidated but is thought to involve inhibition of central COX-3 and activation of the opioidergic and cannabinoid systems.

The combination aims to provide enhanced pain relief and anti-inflammatory effects. However, the combination of two NSAIDs can also potentiate adverse effects.

Toxicological Profile of Individual Components

The following sections detail the toxicological findings for phenylbutazone and metamizole in various animal models.

Phenylbutazone

Acute Toxicity:

Phenylbutazone exhibits moderate acute toxicity. The oral LD50 in rats is reported to be 245 mg/kg.

Sub-chronic and Chronic Toxicity:

Long-term exposure to phenylbutazone has been shown to induce significant organ damage. In a 2-year study, F344/N rats administered 50 or 100 mg/kg/day of phenylbutazone by gavage developed renal tubular cell neoplasms. In the same study, B6C3F1 mice given 150 or 300 mg/kg/day developed liver tumors, specifically hepatocellular neoplasms in males. Other observed effects in rats included kidney inflammation, papillary necrosis, and mineralization. In dogs, gastrointestinal toxicity is a concern, though reported to be rare and often reversible upon drug withdrawal. Myelotoxic reactions in dogs are considered exceptional and idiosyncratic. In horses, doses exceeding 8.8 mg/kg/day have been associated with anorexia, depression, colic, hypoproteinemia, diarrhea, oral and gastrointestinal erosions and ulcers, and renal papillary necrosis.

Genotoxicity and Carcinogenicity:

Phenylbutazone is considered a genotoxic carcinogen with a threshold dose. It has shown weak in vitro activity in some genotoxicity assays at high, cytotoxic concentrations. In vivo, phenylbutazone and its major metabolite can cause sister chromatid exchanges in rodents and cytogenetic effects in humans. As mentioned, long-term studies have demonstrated its carcinogenicity in rats (kidney) and mice (liver).

Developmental and Reproductive Toxicity:

Information on the developmental and reproductive toxicity of phenylbutazone is limited in the available search results. Standard guidelines for assessing developmental and reproductive toxicity (DART) exist, such as those from the FDA and ICH, which outline the types of studies required to evaluate these endpoints.

Metamizole (Dipyrone)

Acute Toxicity:

Metamizole generally has low acute toxicity. However, a study in chicken embryos identified a 100% lethal dose (LD100) of 500 mg/kg when administered in-ovo. In mice, central nervous system effects like sedation and convulsions have been reported at oral doses ranging from 100 mg/kg to 2000 mg/kg.

Sub-chronic and Chronic Toxicity:

Sub-chronic administration of metamizole in rats has been shown to cause organ damage. A 14-day study in Wistar rats with oral doses of 500 mg/kg and 1000 mg/kg resulted in mild heart damage, moderate liver damage, and severe kidney damage. Histopathological changes included atrophy and irregular hepatic cells in the liver. In dogs, administration of metamizole at doses of 38-159 mg/kg/day has been associated with the formation of Heinz bodies, leading to hemolytic anemia, particularly in multimorbid dogs. A high dose of 450 mg/kg for 4 weeks in dogs caused a decrease in white blood cell count.

Genotoxicity and Carcinogenicity:

The genotoxicity and carcinogenicity data for metamizole are not as extensively detailed in the provided search results as for phenylbutazone. A comprehensive survey of marketed pharmaceuticals indicates that out of 338 drugs with carcinogenicity data, 160 had at least one positive result, and of 449 drugs with genotoxicity data, 183 had at least one positive finding, highlighting the importance of specific testing for each compound. Standard genotoxicity testing batteries, including the Ames test, are recommended by regulatory bodies like the ICH.

Developmental and Reproductive Toxicity:

A study on chicken embryos demonstrated that high doses of metamizole can be embryotoxic and teratogenic, affecting skeletal development with decreased tibia and femur lengths and increased mortality.

Quantitative Toxicological Data

The following tables summarize the key quantitative data extracted from the literature for the individual components of this compound.

Table 1: Acute Toxicity Data for Phenylbutazone and Metamizole

| Compound | Species | Route | Parameter | Value |

| Phenylbutazone | Rat | Oral | LD50 | 245 mg/kg |

| Metamizole | Chicken Embryo | In-ovo | LD100 | 500 mg/kg |

Table 2: Dosing Information from Sub-chronic and Chronic Toxicity Studies

| Compound | Species | Duration | Dose Levels | Observed Effects |

| Phenylbutazone | Rat | 2 years | 50, 100 mg/kg/day | Renal tubular cell neoplasms |

| Phenylbutazone | Mouse | 2 years | 150, 300 mg/kg/day | Liver tumors (males) |

| Metamizole | Rat | 14 days | 500, 1000 mg/kg/day | Mild heart, moderate liver, and severe kidney damage |

| Metamizole | Dog | - | 38-159 mg/kg/day | Heinz body formation, hemolytic anemia |

| Metamizole | Dog | 4 weeks | 450 mg/kg/day | Decreased white blood cell count |

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. The following are generalized protocols based on standard guidelines and information from the cited studies.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant females are preferred as they are often slightly more sensitive.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance (this compound, or its individual components) is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step: dosing at a higher or lower level, or stopping the test.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Sub-chronic Oral Toxicity (90-Day Study)

-

Test Animals: Rodents (rats or mice) are commonly used. Groups of animals of both sexes are included.

-

Dose Administration: The test substance is administered daily, typically by gavage or in the diet, for 90 days. At least three dose levels and a control group are used.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action for both phenylbutazone and metamizole involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are involved in inflammation, pain, fever, and also have protective functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.

Diagram 1: Simplified Cyclooxygenase (COX) Pathway and Inhibition by Phenylbutazone and Metamizole

Caption: Inhibition of COX-1 and COX-2 by Phenylbutazone and Metamizole.

The non-selective inhibition of COX-1 by phenylbutazone is a major contributor to its gastrointestinal and renal toxicity. Metamizole is a weaker inhibitor of peripheral COX enzymes but may have a more pronounced effect on central COX isoforms.

Experimental Workflow for Toxicological Assessment

A systematic approach is necessary to evaluate the toxicological profile of a combination drug like this compound.

Diagram 2: General Workflow for Toxicological Evaluation of this compound

Caption: A tiered approach to the toxicological assessment of this compound.

Discussion and Conclusion

The toxicological profile of this compound, inferred from its individual components, suggests a significant potential for adverse effects, particularly with long-term use or at high doses. The primary concerns are gastrointestinal ulceration, nephrotoxicity, hepatotoxicity, and hematological disorders. The non-selective COX inhibition by phenylbutazone is a key driver of many of these toxicities. Metamizole, while generally considered to have a better gastrointestinal safety profile than traditional NSAIDs, carries the risk of agranulocytosis and has demonstrated organ toxicity at high doses in animal models.

Crucially, the absence of toxicological data for the specific combination of phenylbutazone and metamizole represents a significant knowledge gap. The potential for synergistic or additive toxicity cannot be ruled out and warrants further investigation. Future research should focus on conducting comprehensive toxicological studies on the this compound formulation in relevant animal models to establish a definitive safety profile, including the determination of a combined LD50, No-Observed-Adverse-Effect Level (NOAEL), and a thorough assessment of target organ toxicities. Such data are essential for refining dosing regimens and ensuring the responsible use of this potent therapeutic agent in veterinary practice. Researchers and drug development professionals should exercise caution when extrapolating from the individual components and prioritize studies on the combined formulation to fully characterize its toxicological properties.

References

- 1. Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism [mdpi.com]

- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective inhibition of prostaglandin biosynthesis by gold salts and phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preferential and non-selective cyclooxygenase inhibitors reduce inflammation during lipopolysaccharide-induced synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Equine Research on Combination Analgesics

Topic: Methodologies for the Investigation of a Phenylbutazone and Metamizole Combination in Equine Research

Disclaimer: The following document outlines a theoretical framework for the scientific investigation of a combination drug product containing Phenylbutazone and Metamizole (a pyrazolone (B3327878) derivative). The combination of multiple Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), often termed "stacking," is strongly discouraged in standard veterinary practice due to a significantly increased risk of severe adverse effects, including gastrointestinal and renal toxicity[1][2][3][4]. The commercial product "Wofapyrin" is indicated for research purposes only and is not approved for human or veterinary use[5]. This document is intended for drug development professionals and researchers to guide pre-clinical safety and efficacy studies, not for direct clinical application.

Introduction and Rationale

Phenylbutazone and Metamizole (Dipyrone) are non-steroidal anti-inflammatory drugs used in equine medicine for their analgesic, anti-inflammatory, and antipyretic properties. Both agents primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain signaling. While combination therapies are sometimes explored to achieve synergistic effects or broader efficacy, the co-administration of NSAIDs in horses presents substantial safety challenges.

The primary concern with combining NSAIDs is the potential for additive or synergistic toxicity, leading to conditions such as Equine Gastric Ulcer Syndrome (EGUS), right dorsal colitis, and renal papillary necrosis. Therefore, any investigation into a combination product requires a rigorous, phased approach, prioritizing safety and pharmacokinetic characterization before any efficacy trials.

This document provides a detailed framework for such an investigation, outlining the necessary protocols to establish the pharmacokinetic profile, safety margin, and potential therapeutic window of a Phenylbutazone-Metamizole combination in an equine model.

Active Ingredient Profiles

A thorough understanding of the individual components is the foundation for investigating a combination product. The pharmacokinetic parameters for Phenylbutazone and Metamizole, when administered individually to horses, are summarized below.

Phenylbutazone (PBZ)

Phenylbutazone is a potent NSAID widely used for musculoskeletal pain and inflammation in horses. Its use is associated with a narrow therapeutic index.

Table 1: Pharmacokinetic Parameters of Phenylbutazone in Horses (Intravenous & Oral Administration)

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Reference(s) |

|---|---|---|---|

| Dosage | ~2.0 - 4.4 mg/kg | ~2.2 - 8.8 mg/kg | |

| Terminal Half-Life (t½) | 5.5 - 10.9 hours | 13.4 - 15.1 hours | |

| Systemic Clearance (Cl) | 23.9 mL/h/kg | Not Applicable | |

| Volume of Distribution (Vd) | 0.14 - 0.19 L/kg | Not Applicable | |

| Time to Peak Plasma Conc. (Tmax) | Not Applicable | Highly variable (influenced by feed) |

| Key Metabolite | Oxyphenbutazone | Oxyphenbutazone | |

Metamizole (Dipyrone)

Metamizole is a non-opioid analgesic and antipyretic. It is rapidly hydrolyzed to its active primary metabolite, 4-methylaminoantipyrine (MAA), and a secondary active metabolite, 4-aminoantipyrine (B1666024) (AA).

Table 2: Pharmacokinetic Parameters of Metamizole Active Metabolites in Horses (25 mg/kg Dose)

| Parameter | Route | 4-methylaminoantipyrine (MAA) | 4-aminoantipyrine (AA) | Reference(s) |

|---|---|---|---|---|

| Terminal Half-Life (t½) | IV | ~2.5 hours | ~5.0 hours | |

| IM | ~3.0 hours | ~6.5 hours | ||

| Peak Plasma Conc. (Cmax) | IV | ~18 µg/mL | ~0.2 µg/mL | |

| IM | ~10 µg/mL | ~0.1 µg/mL | ||

| Time to Peak Conc. (Tmax) | IV | 5 minutes | 5 minutes |

| | IM | ~40 minutes | ~1.5 hours | |

Mechanism of Action: Signaling Pathway

Both Phenylbutazone and Metamizole exert their primary effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes. This pathway is central to the inflammatory response.

Caption: Mechanism of NSAIDs on the arachidonic acid cascade.

Proposed Experimental Protocols for a Combination Product